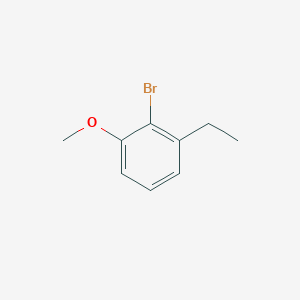
2-Bromo-1-ethyl-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethyl-3-methoxybenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethyl-3-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-ethyl-3-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile in a substitution reaction.
Electrophilic Aromatic Substitution: The compound can undergo further substitution reactions on the aromatic ring.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-ethoxy-1-ethyl-3-methoxybenzene.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Oxidation: 2-Bromo-1-ethyl-3-methoxybenzoic acid.
Reduction: 2-Bromo-1-ethyl-3-methoxyethane.
Applications De Recherche Scientifique
2-Bromo-1-ethyl-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethyl-3-methoxybenzene in chemical reactions involves the formation of intermediates such as carbocations or carbanions, depending on the reaction type. For example, in electrophilic aromatic substitution, the compound forms a sigma complex intermediate, which then undergoes deprotonation to yield the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoanisole: Similar structure but with a methoxy group instead of an ethyl group.
1-Bromo-3-ethylbenzene: Lacks the methoxy group.
3-Bromo-1-ethyl-2-methoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness
2-Bromo-1-ethyl-3-methoxybenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and properties. The presence of both an electron-donating methoxy group and an electron-withdrawing bromine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior.
Propriétés
Numéro CAS |
1369855-14-0 |
|---|---|
Formule moléculaire |
C9H11BrO |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-bromo-1-ethyl-3-methoxybenzene |
InChI |
InChI=1S/C9H11BrO/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6H,3H2,1-2H3 |
Clé InChI |
XTLQJIQVXFHGJE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


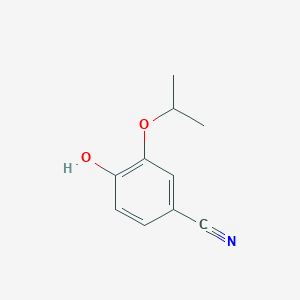
![tert-butyl N-{1-[(piperidin-4-yl)methyl]azetidin-3-yl}carbamate](/img/structure/B13452459.png)
![2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid](/img/structure/B13452468.png)
![3-Amino-5-bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13452481.png)
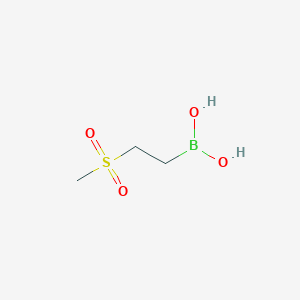
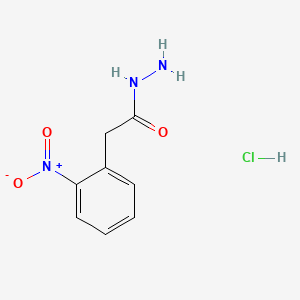
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile](/img/structure/B13452499.png)
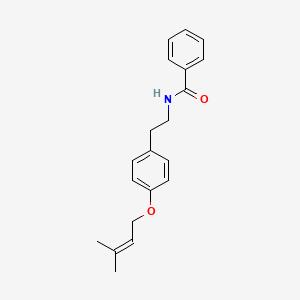
![4-[(4-Aminophenyl)carbamoyl]benzoic acid hydrochloride](/img/structure/B13452506.png)
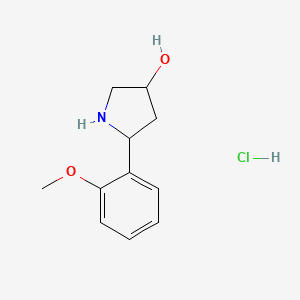
![N-[3-(bromomethyl)-3-(2,2,3,3-tetrafluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13452518.png)


![Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452541.png)
